molecular formula C17H15ClN2O6S2 B2969598 Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 931700-64-0

Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2969598
CAS No.: 931700-64-0
M. Wt: 442.89
InChI Key: VMKUDJZUZGRRFO-UHFFFAOYSA-N
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Description

Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative with a unique substitution pattern. The core structure comprises a dihydropyrimidinone ring, a common scaffold in medicinal chemistry due to its bioisosteric resemblance to pyrimidine nucleotides. Key structural features include:

  • 6-{[(5-Chlorothiophen-2-yl)sulfonyl]methyl} group: The sulfonylmethyl linkage introduces polarity and electron-withdrawing effects, while the 5-chlorothiophene moiety may contribute to π-π stacking or hydrophobic interactions .
  • Methyl ester at C-5: This group modulates solubility and metabolic stability .

The compound’s synthesis likely involves Biginelli-like multicomponent reactions, analogous to methods described for structurally related dihydropyrimidinones (e.g., condensation of aldehydes, urea/thiourea, and β-keto esters) .

Properties

IUPAC Name

methyl 6-[(5-chlorothiophen-2-yl)sulfonylmethyl]-4-(4-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O6S2/c1-26-16(22)14-11(8-28(24,25)13-7-6-12(18)27-13)19-17(23)20-15(14)9-2-4-10(21)5-3-9/h2-7,15,21H,8H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKUDJZUZGRRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)O)CS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 900012-96-6) is a compound that has garnered attention for its diverse biological activities. This article discusses its synthesis, structure, and various biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of the compound is C17H15ClN2O5S2C_{17}H_{15}ClN_{2}O_{5}S_{2} with a molecular weight of 426.9 g/mol. The presence of the chlorothiophene moiety and the tetrahydropyrimidine scaffold contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₅ClN₂O₅S₂
Molecular Weight426.9 g/mol
CAS Number900012-96-6

Biological Activities

1. Antimicrobial Activity
Recent studies have shown that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using the broth dilution method.

Case Study:
In a study evaluating the antimicrobial effects of tetrahydropyrimidine derivatives, it was found that the compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .

2. Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it inhibits cancer cell proliferation in various cancer lines.

Research Findings:
A study reported that this compound induced apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways .

3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through various assays measuring cytokine production and inflammatory markers.

Experimental Evidence:
In an experimental setup using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The compound acts as an inhibitor of certain enzymes involved in inflammatory pathways.
  • Cell Cycle Regulation: It alters cell cycle progression in cancer cells by modulating cyclin-dependent kinases.
  • Reactive Oxygen Species (ROS) Modulation: The compound may reduce oxidative stress in cells, contributing to its protective effects against inflammation and cancer.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ primarily in substituents at C-4 and C-6, which significantly alter physicochemical and biological properties. Below is a comparative analysis:

Compound Name C-4 Substituent C-6 Substituent Key Properties/Activities Reference
Target Compound 4-Hydroxyphenyl [(5-Chlorothiophen-2-yl)sulfonyl]methyl High polarity due to sulfonyl group; potential for H-bonding (4-OH)
Methyl 6-methyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 5-Methylthiophen-2-yl Methyl Lower polarity; methyl group increases lipophilicity; moderate enzyme inhibition
Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Ethoxyphenyl Methyl Ethoxy group enhances metabolic stability; reduced H-bonding vs. 4-OH
Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Chlorophenyl Methyl Thioxo group increases electron density; Cl enhances halogen bonding
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate 4-Hydroxyphenyl Methyl Hydroxyl group enables strong H-bonding; thioxo group may alter redox activity

Physicochemical Properties

  • Solubility : The sulfonyl group in the target compound increases polarity, improving aqueous solubility compared to methyl or ethoxy analogs .
  • Crystal Packing : Compounds with 4-hydroxyphenyl groups (e.g., ) exhibit extensive hydrogen-bonding networks (O–H···O/N), influencing crystallinity and stability .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The 4-hydroxyphenyl and sulfonylmethyl groups synergistically enhance target selectivity and solubility, making the compound a promising lead for TP inhibition or antioxidant applications .
  • Crystallographic Insights: Analogous monohydrate structures (e.g., ) reveal planar dihydropyrimidinone rings with puckering parameters (q₂: 0.2–0.3 Å) influenced by substituents .

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